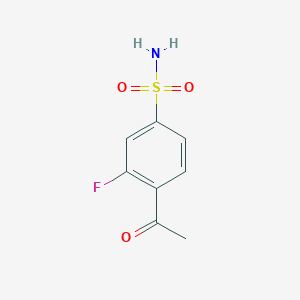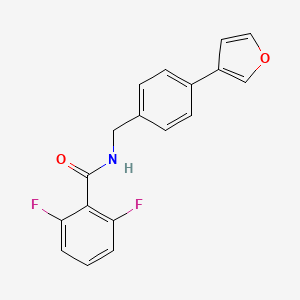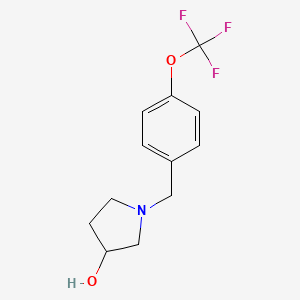
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a benzyl group containing a trifluoromethoxy group
Mecanismo De Acción
Target of Action
This compound features a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, depending on its substitution pattern and stereochemistry .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets through various mechanisms, depending on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group could potentially influence the compound’s pharmacokinetic properties, as fluorinated compounds are often used in drug design to improve metabolic stability and enhance bioavailability .
Result of Action
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may have diverse biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol typically involves the reaction of 4-(Trifluoromethoxy)benzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or removal of the trifluoromethoxy group.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(4-(Trifluoromethoxy)phenyl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
1-(4-(Trifluoromethoxy)benzyl)piperidin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoromethoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can influence the compound’s interaction with biological targets.
Propiedades
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)7-16-6-5-10(17)8-16/h1-4,10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPYIFFVRVBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2793294.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2793298.png)
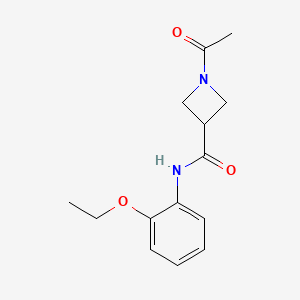
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2793300.png)
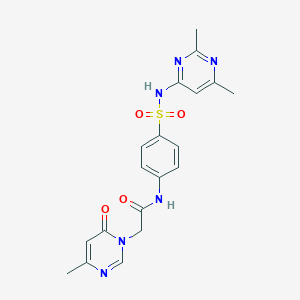

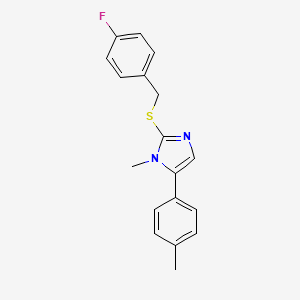
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2793310.png)
